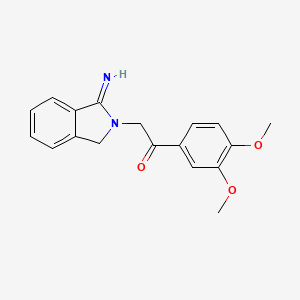![molecular formula C20H15BrN2O2S B14951372 O-{3-[(4-bromophenyl)carbamoyl]phenyl} phenylcarbamothioate](/img/structure/B14951372.png)
O-{3-[(4-bromophenyl)carbamoyl]phenyl} phenylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-{3-[(4-bromophenyl)carbamoyl]phenyl} phenylcarbamothioate is an organic compound that belongs to the class of carbamothioates. This compound is characterized by the presence of a bromophenyl group, a phenylcarbamoyl group, and a phenylcarbamothioate moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-{3-[(4-bromophenyl)carbamoyl]phenyl} phenylcarbamothioate typically involves the reaction of 4-bromophenyl isocyanate with 3-aminophenyl phenylcarbamothioate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
O-{3-[(4-bromophenyl)carbamoyl]phenyl} phenylcarbamothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylcarbamothioates.
Aplicaciones Científicas De Investigación
O-{3-[(4-bromophenyl)carbamoyl]phenyl} phenylcarbamothioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of O-{3-[(4-bromophenyl)carbamoyl]phenyl} phenylcarbamothioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- O-{3-[(4-ethoxyphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate
- O-{3-[(4-bromophenyl)carbamoyl]phenyl} (2,3-dimethylphenyl)carbamothioate
- O-{4-[(3-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate
Uniqueness
O-{3-[(4-bromophenyl)carbamoyl]phenyl} phenylcarbamothioate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific research applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C20H15BrN2O2S |
|---|---|
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
O-[3-[(4-bromophenyl)carbamoyl]phenyl] N-phenylcarbamothioate |
InChI |
InChI=1S/C20H15BrN2O2S/c21-15-9-11-17(12-10-15)22-19(24)14-5-4-8-18(13-14)25-20(26)23-16-6-2-1-3-7-16/h1-13H,(H,22,24)(H,23,26) |
Clave InChI |
IDVURJJCJGSICG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(naphthalen-2-ylamino)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide (non-preferred name)](/img/structure/B14951293.png)

![N-{2-oxo-2-[(2E)-2-(pyridin-2-ylmethylene)hydrazino]ethyl}isonicotinamide](/img/structure/B14951315.png)
![Phenyl 4-{[4-(phenoxycarbonyl)phenyl]sulfonyl}benzoate](/img/structure/B14951328.png)
![2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol](/img/structure/B14951334.png)
![1-Biphenyl-4-yl-3-[2-(4-methoxyphenoxy)ethyl]thiourea](/img/structure/B14951339.png)
![Methyl 5-(dimethylcarbamoyl)-2-[(diphenylacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B14951352.png)

![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14951356.png)
![[(2-iodophenyl)(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]propanedinitrile](/img/structure/B14951364.png)
![N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14951370.png)
![N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B14951387.png)
![propan-2-yl 4-cyano-3-methyl-5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B14951388.png)
